2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide
Description
2-(3-(4-Bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a pyridazinone-based acetamide derivative characterized by a 4-bromophenyl-substituted pyridazinone core and a 3-chloro-4-fluorophenyl acetamide moiety. Its structure combines electron-withdrawing groups (Br, Cl, F) that influence electronic properties, steric effects, and intermolecular interactions, which are critical for biological activity and pharmacokinetics .
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClFN3O2/c19-12-3-1-11(2-4-12)16-7-8-18(26)24(23-16)10-17(25)22-13-5-6-15(21)14(20)9-13/h1-9H,10H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSIAZIITVKOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a pyridazine derivative notable for its potential biological activities. This article explores its structural features, biological properties, mechanisms of action, and comparative analysis with similar compounds.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 432.7 g/mol. The structure includes a bromophenyl group and a chloro-fluorophenyl moiety, which are significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.7 g/mol |
| Key Functional Groups | Pyridazine, Acetamide |
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of halogen substituents (bromine and chlorine) enhances the lipophilicity and binding affinity to biological targets.
Anticancer Activity
Studies have shown that pyridazine derivatives can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, similar compounds have demonstrated efficacy against various cancer cell lines by inducing cell cycle arrest and promoting apoptosis through mitochondrial pathways .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Compounds featuring bromophenyl groups have been reported to exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may interact with specific enzymes crucial for cellular metabolism or signaling pathways.
- Receptor Modulation : It may bind to receptors involved in inflammatory responses, thereby modulating the associated pathways.
Molecular docking studies are recommended to elucidate the binding affinities and specific interactions with target proteins .
Comparative Analysis
When comparing this compound to other pyridazine derivatives, it is essential to highlight unique features that contribute to its biological activity:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| This compound | Halogenated phenyl groups | |
| N-benzyl-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Contains benzyl group | |
| 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)acetamide | Methoxy substitution |
Case Studies
- Study on Anticancer Activity : A recent study demonstrated that a related pyridazine derivative inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another investigation found that a compound structurally similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several pyridazinone-acetamide derivatives, differing primarily in aryl substituents and substitution patterns. Key analogues include:
Key Observations:
- Substituent Position and Selectivity : The 3-chloro-4-fluorophenyl group in the target compound introduces steric and electronic effects distinct from 4-bromophenyl or methoxybenzyl substituents. For example, methoxy groups in FPR ligands enhance hydrophilicity but reduce metabolic stability compared to halogenated aryl groups .
- Crystallographic Differences : Bond lengths in the acetamide moiety (e.g., C1–C2: 1.501 Å vs. 1.53 Å in N-(4-bromophenyl)acetamide) and dihedral angles between aromatic rings (54.8°–77.5° in dichlorophenyl analogs) suggest conformational flexibility that may influence receptor binding .
Pharmacological and Physicochemical Properties
- FPR Agonist Activity: The 4-bromophenyl-pyridazinone core is associated with FPR2 agonism, but the 3-chloro-4-fluorophenyl acetamide in the target compound may shift selectivity. For instance, methoxybenzyl substituents in analogues enhance FPR2 specificity, while halogenated aryl groups improve membrane permeability .
Structural and Functional Divergence
- Hydrogen Bonding : Unlike N-(4-bromophenyl)acetamide derivatives, which form R₂²(10) dimers via N–H⋯O bonds , the 3-chloro-4-fluorophenyl group in the target compound may disrupt dimerization, altering crystal packing and solubility.
- Receptor Binding: Molecular docking studies suggest that bulkier substituents (e.g., 3-chloro-4-fluorophenyl vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
